

Technical Guide: 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

Cat. No.: B071125

[Get Quote](#)

CAS Number: 175137-14-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The incorporation of a trifluoromethyl (-CF₃) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in drug development.

Physicochemical Properties

While specific experimental data for **1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride** is not extensively available in the public domain, the following table summarizes its basic properties and provides predicted values for others.

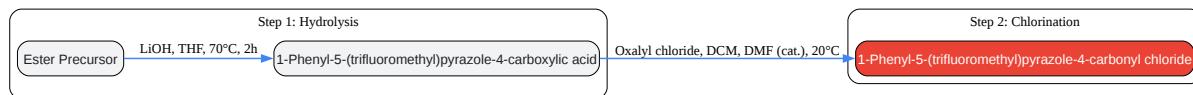
Property	Value	Source
CAS Number	175137-14-1	[1]
Molecular Formula	C11H6ClF3N2O	[1]
Molecular Weight	274.63 g/mol	[1]
Appearance	White to off-white solid (predicted)	General knowledge of similar compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents like dichloromethane, THF; reacts with protic solvents (predicted)	General knowledge of acyl chlorides

Synthesis

The primary route for the synthesis of **1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride** involves the conversion of its corresponding carboxylic acid, 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid. A general two-step synthetic approach is outlined below.

Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

The precursor carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of a β -ketoester with phenylhydrazine.


Conversion to 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

The carboxylic acid is then converted to the acyl chloride. A common method for this transformation is the use of a chlorinating agent such as oxalyl chloride or thionyl chloride.

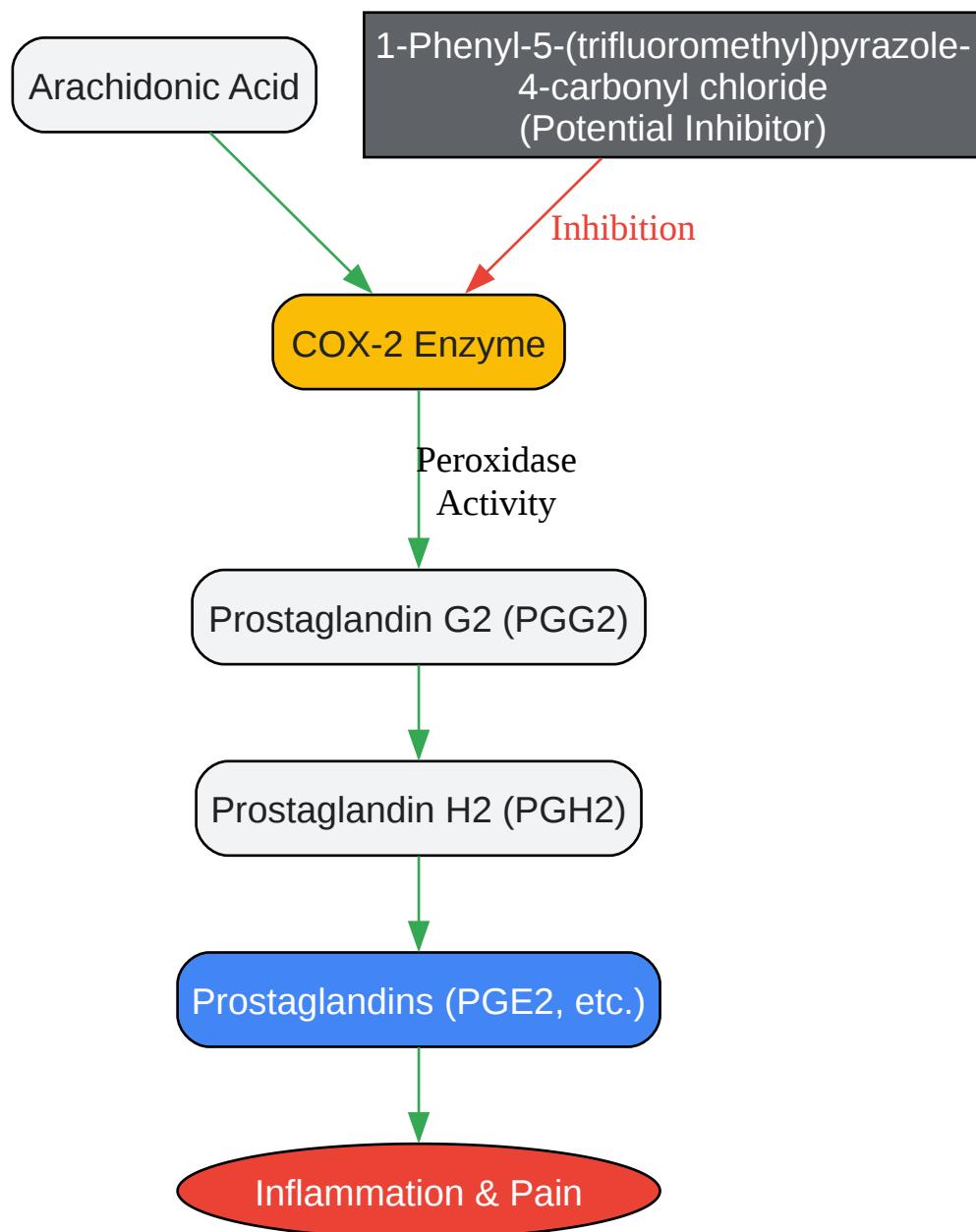
A reported two-step synthesis is as follows:

- Hydrolysis of a suitable ester precursor using lithium hydroxide in tetrahydrofuran at 70°C for 2 hours to yield the carboxylic acid.[1]
- Treatment of the carboxylic acid with oxalyl dichloride in dichloromethane with a catalytic amount of N,N-dimethylformamide at 20°C to afford the final product.[1]

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General two-step synthesis of the target compound.


Biological Activity and Potential Applications

Derivatives of trifluoromethyl-pyrazoles have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anti-inflammatory Activity via COX-2 Inhibition

Many pyrazole-containing compounds, including the well-known drug Celecoxib, act as selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group in the target molecule may enhance its binding to the active site of the COX-2 enzyme.[3]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

[Click to download full resolution via product page](#)

Caption: Potential inhibitory action on the COX-2 pathway.

Other Potential Applications

Trifluoromethyl-pyrazole derivatives have also been investigated for their potential as:

- Antimicrobial agents[4]
- Anticancer agents

- Agrochemicals, such as herbicides and insecticides

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride** are not readily available in peer-reviewed literature. The following are generalized protocols based on the synthesis of analogous compounds.

General Protocol for the Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

- Materials: Appropriate β -ketoester, phenylhydrazine, ethanol, hydrochloric acid.
- Procedure:
 - Dissolve the β -ketoester in ethanol.
 - Add an equimolar amount of phenylhydrazine.
 - Add a catalytic amount of hydrochloric acid.
 - Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography.

General Protocol for the Conversion to 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

- Materials: 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid, oxalyl chloride (or thionyl chloride), dichloromethane (DCM), N,N-dimethylformamide (DMF).
- Procedure:

- Suspend the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of DMF (1-2 drops).
- Slowly add an excess (e.g., 1.5-2 equivalents) of oxalyl chloride or thionyl chloride at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
- Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
- The product is often used in the next step without further purification due to its reactivity. If necessary, purification can be attempted by distillation under high vacuum.

Characterization Data (Illustrative for a similar compound)

As specific spectral data for the title compound is not available, the following table provides representative data for a closely related compound, 1-(4-nitrophenyl)-5-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide, to illustrate the expected spectroscopic features.

Technique	Data
FTIR (cm ⁻¹)	Characteristic peaks for C=O (amide), C-F, C=N, and aromatic C-H stretches.
¹ H-NMR (ppm)	Signals corresponding to aromatic protons and amide N-H.
¹³ C-NMR (ppm)	Resonances for carbonyl carbon, aromatic carbons, and the trifluoromethyl carbon (typically a quartet due to C-F coupling).
Mass Spec (m/z)	Molecular ion peak corresponding to the compound's molecular weight.

Note: Researchers should perform full characterization ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$, $^{19}\text{F-NMR}$, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized **1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride**.

Safety Information

- Acyl chlorides are corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Reacts with water and other protic solvents to release hydrogen chloride gas, which is corrosive and toxic.
- Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of anti-inflammatory agents. Its synthesis from the corresponding carboxylic acid is straightforward, although purification requires care due to its reactive nature. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-PHENYL-5-(TRIFLUOROMETHYL)PYRAZOLE-4-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl- Δ^2 -pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- To cite this document: BenchChem. [Technical Guide: 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071125#1-phenyl-5-trifluoromethyl-pyrazole-4-carbonyl-chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com